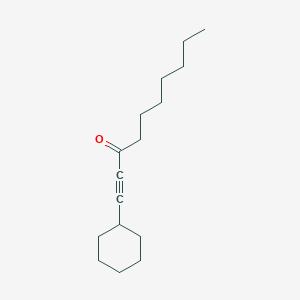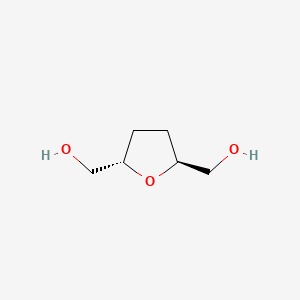acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
ethyl 4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl](oxo)acetyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H24N4O6 and a molecular weight of 392.4 This compound is notable for its unique structure, which includes a piperazine ring, a hydrazinyl group, and a benzylidene moiety
Métodos De Preparación
The synthesis of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a carbonyl compound, and urea or its derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol with p-toluenesulfonic acid (PTSA) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzylidene moiety, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism of action of ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 4-{(2E)-2-(2,4-dimethoxybenzylidene)hydrazinylacetyl}piperazine-1-carboxylate can be compared to other similar compounds, such as:
- Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Propiedades
Fórmula molecular |
C18H24N4O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O6/c1-4-28-18(25)22-9-7-21(8-10-22)17(24)16(23)20-19-12-13-5-6-14(26-2)11-15(13)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,23)/b19-12+ |
Clave InChI |
HTQDKXBRQIOVFQ-XDHOZWIPSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Solubilidad |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
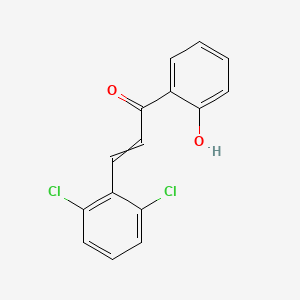
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
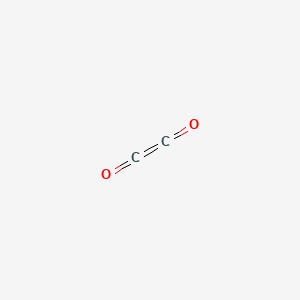
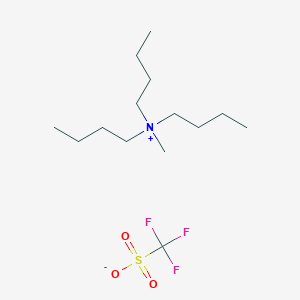
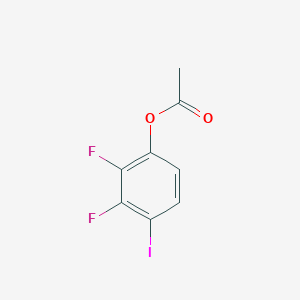
![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
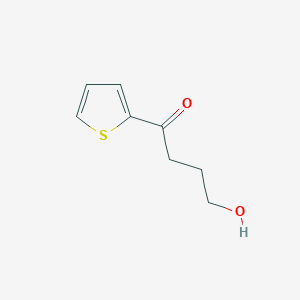

![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
